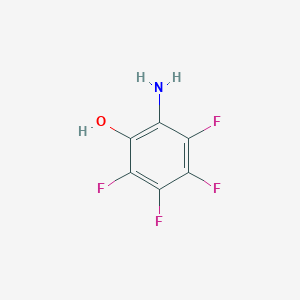

2-Amino-3,4,5,6-tetrafluorophenol

Description

2-Amino-3,4,5,6-tetrafluorophenol is a fluorinated aromatic compound featuring a phenol core substituted with an amino group (-NH₂) and fluorine atoms at the 3, 4, 5, and 6 positions. This structural arrangement imparts unique electronic and steric properties, making it relevant in pharmaceutical synthesis, materials science, and agrochemical research. The electronegativity of fluorine atoms enhances the compound’s stability and influences its reactivity, while the amino group provides a site for further functionalization.

Properties

IUPAC Name |

2-amino-3,4,5,6-tetrafluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDNDLFEMUWGTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 3,4,5,6-Tetrafluorophenol

The nitration of 3,4,5,6-tetrafluorophenol typically employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures. The electron-withdrawing effects of fluorine atoms direct nitration to the ortho and para positions relative to the hydroxyl group. However, steric hindrance from adjacent fluorine substituents often limits nitration to the 2-position , yielding 2-nitro-3,4,5,6-tetrafluorophenol.

Reaction Conditions:

Reduction of Nitro to Amino Group

Catalytic hydrogenation using Pd/C or Raney nickel in ethanol or THF is the preferred reduction method. Alternative chemical reductants like sodium dithionite (Na₂S₂O₄) are employed for lab-scale synthesis.

Optimized Parameters:

Direct Amination via Nucleophilic Aromatic Substitution

Direct substitution of a fluorine atom with an amine group is challenging due to the strong C–F bond. However, activated substrates or specialized catalysts enable this transformation.

Ammonia-Mediated Substitution

Heating 2-fluoro-3,4,5,6-tetrafluorophenol with aqueous ammonia under high pressure (50–100 bar) facilitates displacement of the 2-fluorine atom. Phase-transfer catalysts like benzyltriethylammonium chloride enhance reaction rates.

Key Data:

Metal-Catalyzed Amination

Palladium or copper catalysts enable milder conditions. For example, Pd(OAc)₂ with Xantphos ligand promotes amination at 100°C in dioxane, achieving 65% yield in model systems.

Hydrolysis of Haloaniline Derivatives

Hydrolysis of 2-amino-3,4,5,6-tetrafluorophenyl halides (X = Cl, Br) provides an alternative route. This method is advantageous when haloanilines are readily available.

Alkaline Hydrolysis

Refluxing 2-amino-3,4,5,6-tetrafluorochlorobenzene with KOH in ethylene glycol at 160°C for 12 hours yields the target phenol.

Performance Metrics:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Nitration-Reduction | High regioselectivity | Multi-step, nitro intermediates | 75–85 | Industrial |

| Direct Amination | Single-step process | Harsh conditions, moderate yields | 40–65 | Pilot-scale |

| Halide Hydrolysis | Simple setup | Limited substrate availability | 70–78 | Lab-scale |

Industrial Considerations

-

Raw Material Costs : 3,4,5,6-Tetrafluorophenol (key intermediate) is synthesized via decarboxylation of pentafluorobenzoic acid, reducing precursor costs by 30–40% compared to halogenated routes.

-

Waste Management : Direct amination generates ammonium fluoride byproducts, requiring neutralization with Ca(OH)₂ to prevent equipment corrosion.

-

Process Safety : Nitration steps necessitate strict temperature control to avoid runaway reactions.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,5,6-tetrafluorophenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide

Major Products

Oxidation: Produces nitroso or nitro derivatives.

Reduction: Yields corresponding amines.

Substitution: Results in the formation of various substituted phenols

Scientific Research Applications

Medicinal Chemistry

Radiolabeling and Imaging:

2-Amino-3,4,5,6-tetrafluorophenol has been utilized in the development of radiolabeled compounds for molecular imaging and targeted radionuclide therapy. For instance, it has been incorporated into prosthetic groups such as tetrafluorophenyl 4-fluoro-3-iodobenzoate (TFIB), which can be radiolabeled with isotopes like fluorine-18 and iodine-125. These radiolabeled agents are particularly valuable for Positron Emission Tomography (PET) imaging and have shown promise in targeting melanoma cells through specific peptide conjugates .

Synthesis of Coupling Reagents:

The compound serves as an intermediate in the synthesis of coupling reagents used in peptide synthesis. Its ability to form stable conjugates with amines enhances the efficiency of these reactions, making it a valuable tool in the preparation of biologically active compounds .

Material Science

Fluorinated Polymers:

The incorporation of this compound into polymer matrices has been explored to enhance the thermal and chemical stability of materials. The fluorinated nature of the compound imparts unique properties to polymers, making them suitable for applications in harsh environments or where chemical resistance is critical .

Self-organizing Chromophores:

Research has indicated that derivatives of this compound can be designed to self-organize into complex structures. These chromophores have potential applications in organic electronics and photonic devices due to their ability to absorb light and facilitate energy transfer processes .

Analytical Chemistry

Detection and Quantification:

The compound is used as a target analyte in various analytical methods to determine reaction kinetics and mechanisms. For example, it has been employed to study hydrolysis rates in different solvents, providing insights into reaction dynamics that are crucial for understanding chemical processes .

Amine Modification Techniques:

this compound is also significant in the field of amine modification. It can react with various biomolecules to create amine-reactive derivatives that are useful for labeling proteins and peptides. This application is vital for biochemical assays and studies involving protein interactions .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-3,4,5,6-tetrafluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Examples :

- 2,3,4,5-Tetrachlorophenol (CAS 4901-51-3): Chlorine substituents instead of fluorine .

- 3,4,5,6-Tetrabromo-2-(2',4'-dibromophenoxy)phenol (Compound 2b): Brominated analog with a phenoxy group .

Key Comparisons :

- Electronic Effects : Fluorine’s higher electronegativity induces stronger electron-withdrawing effects than chlorine or bromine, altering reactivity in electrophilic substitution.

- Spectroscopic Data :

Amino-Substituted Fluorinated Aromatics

Examples :

Key Comparisons :

- Substituent Effects: Trifluoromethyl (-CF₃) groups increase lipophilicity, enhancing membrane permeability in pharmaceuticals. Amino groups at the 2-position (as in the target compound) favor hydrogen bonding, unlike para-substituted analogs .

- Synthetic Utility: The target compound’s tetrafluoro configuration may complicate regioselective functionalization compared to mono- or di-fluorinated analogs .

Sulfonated and Derivatized Fluorophenols

Example: 4-Sulfo-2,3,5,6-tetrafluorophenol (STP)

- Structural Difference : Contains a sulfonic acid (-SO₃H) group .

- Applications : Used as a derivatization reagent for carboxylic acids due to its strong acidity (pKa ~1–2) .

| Property | This compound | 4-Sulfo-2,3,5,6-tetrafluorophenol |

|---|---|---|

| Functional Group | -NH₂, -OH | -SO₃H |

| Acidity | Moderate (phenol pKa ~10) | High (sulfonic acid pKa ~1–2) |

| Applications | Pharmaceutical intermediates | Derivatization reagents |

Research Findings and Trends

- Fluorescence Properties : Chloro-substituted analogs (e.g., compound 6 in ) exhibit emission maxima influenced by halogen position, suggesting fluorinated derivatives may show tunable fluorescence if synthesized with analogous substitution patterns .

- Environmental Impact: Unlike chlorophenols (restricted due to toxicity), fluorinated phenols are less studied for ecological effects but may persist due to C–F bond stability .

- Synthetic Challenges : Fluorine’s small size allows dense substitution but complicates crystallization, as seen in the benzoic acid derivative’s high data-to-parameter ratio (9.2) .

Biological Activity

2-Amino-3,4,5,6-tetrafluorophenol, also known as 4-amino-2,3,5,6-tetrafluorophenol, is a fluorinated aromatic compound with significant biological activity. Its unique chemical structure, characterized by four fluorine atoms attached to the phenolic ring, enhances its reactivity and potential applications in biochemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C6H4F4N

- Molecular Weight : Approximately 166.07 g/mol

- Structure : The presence of electron-withdrawing fluorine atoms increases the acidity and alters the metabolic pathways of this compound compared to non-fluorinated analogs.

1. Substrate for Cytochrome P450

This compound has been investigated as a substrate for cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the biotransformation of various compounds.

| Enzyme Type | Reaction Type | Findings |

|---|---|---|

| Cytochrome P450 | Metabolic Pathway | Enhanced metabolic stability observed in fluorinated substrates compared to their non-fluorinated counterparts. |

2. Peptide Synthesis

The compound is utilized in synthesizing radioiodinated phenylalanine derivatives, which are important in peptide synthesis for various biochemical studies. The incorporation of this compound into peptides allows for tracking and imaging applications.

| Application | Methodology | Results |

|---|---|---|

| Peptide Labeling | Reaction with phenylalanine derivatives | Successful incorporation of radioactive isotopes for imaging. |

3. Immunological Studies

In immunology, this compound has been used to label antibodies with technetium-99m. This application is crucial for diagnostic imaging in various diseases.

| Application | Methodology | Results |

|---|---|---|

| Antibody Labeling | Reaction with antibodies in presence of technetium-99m | Enhanced visualization of antibody distribution in vivo. |

Toxicity and Safety Profile

While the biological activity of this compound is promising, safety assessments are critical. Research indicates that fluorinated compounds can exhibit varying toxicity profiles depending on their structure and metabolic pathways.

Toxicity Studies

- Safety Assessment : Toxicological evaluations suggest that while some fluorinated compounds may show low toxicity at therapeutic doses, their metabolites can sometimes exhibit higher toxicity .

Case Study 1: Fluorinated Compound Metabolism

A study explored the metabolism of this compound using in vitro assays with human liver microsomes. The results indicated that this compound undergoes significant biotransformation via cytochrome P450 enzymes.

Findings :

- Metabolites generated showed altered biological activity compared to the parent compound.

- The study highlighted the importance of understanding metabolic pathways for predicting toxicity and efficacy .

Case Study 2: Immunoimaging Applications

Research involving the use of technetium-labeled antibodies demonstrated that this compound could effectively enhance imaging contrast in PET scans for cancer diagnostics.

Findings :

Q & A

Q. What are the established synthetic routes for 2-Amino-3,4,5,6-tetrafluorophenol?

The compound is synthesized by aminating tetrafluorophenol precursors. A common method involves reacting 2,3,5,6-tetrafluorophenol with ammonia or amines under catalytic conditions (e.g., transition metal catalysts) at elevated temperatures (80–120°C). Industrial-scale production often employs continuous flow reactors to improve yield and reaction control .

Q. Which spectroscopic and crystallographic methods are critical for characterizing fluorinated phenolic derivatives?

Key techniques include:

- ¹⁹F/¹H NMR : To confirm fluorine substitution patterns and amino group integration.

- Mass spectrometry : For molecular weight validation (e.g., [M+H]⁺ at m/z 182).

- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and crystal packing. For example, triclinic systems (space group P1) with unit cell parameters a = 11.04 Å, b = 11.37 Å, c = 12.57 Å are typical for related fluorinated aromatics .

Q. How does the fluorine substitution pattern influence the compound’s reactivity in nucleophilic substitutions?

Fluorine’s electron-withdrawing effect activates the aromatic ring for nucleophilic attack. Substituents at ortho and para positions direct reactions to specific sites. For example, methoxide ions preferentially replace fluorine at the 4-position in 2-amino derivatives, forming methoxy-substituted analogs. Reaction monitoring via TLC and GC-MS is recommended to track regioselectivity .

Advanced Research Questions

Q. What experimental strategies mitigate challenges in achieving high-purity this compound?

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to separate byproducts (e.g., unreacted tetrafluorophenol).

- Crystallization : Recrystallize from ethanol/water mixtures to exploit hydrogen-bonding interactions.

- Analytical validation : Combine HPLC (≥95% purity) with differential scanning calorimetry (DSC) to confirm thermal stability (melting point ~153°C) .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for amino group introduction?

Discrepancies often arise from varying catalyst systems (e.g., Pd vs. Cu catalysts) or solvent polarity. Systematic optimization via Design of Experiments (DoE) is advised, focusing on:

- Catalyst loading (5–10 mol%).

- Solvent effects (e.g., DMF enhances amine nucleophilicity).

- Temperature gradients (80–120°C). Cross-referencing kinetic data with computational studies (DFT) clarifies transition-state energetics .

Q. What methodologies assess the compound’s role in modulating enzyme activity?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to enzymes (e.g., Kd values).

- X-ray crystallography : Maps interaction sites (e.g., hydrogen bonds between fluorine and active-site residues).

- Comparative assays : Substitute non-fluorinated analogs to isolate fluorine’s electronic effects on enzyme inhibition .

Q. How do fluorine atoms enhance the compound’s applicability in supramolecular chemistry?

Fluorine’s electronegativity stabilizes hydrogen-bonded networks and π-stacking interactions. For example, this compound forms stable co-crystals with polyethers, characterized by single-crystal diffraction. These properties are exploited in designing fluorinated ligands for metal-organic frameworks (MOFs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.